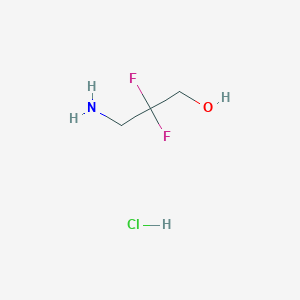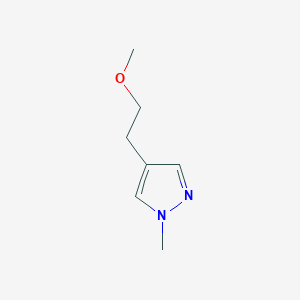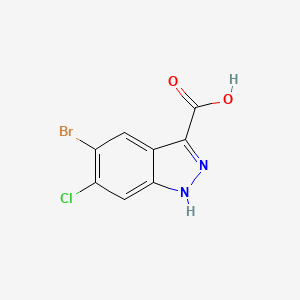
2-Bromo-5-(2-fluoroethoxy)pyridine
Übersicht
Beschreibung
2-Bromo-5-(2-fluoroethoxy)pyridine is a chemical compound with the CAS number 1699307-51-1 . It is used in various laboratory chemical applications .
Molecular Structure Analysis
The molecular formula of 2-Bromo-5-(2-fluoroethoxy)pyridine is C7H7BrFNO . The InChI code is 1S/C7H7BrFNO/c8-7-2-1-6(5-10-7)11-4-3-9/h1-2,5H,3-4H2 . The molecular weight is 220.04 .Physical And Chemical Properties Analysis
2-Bromo-5-(2-fluoroethoxy)pyridine is a solid at room temperature . It has a melting point of 82-85°C .Wissenschaftliche Forschungsanwendungen
Pharmacology
In pharmacology, 2-Bromo-5-(2-fluoroethoxy)pyridine is a valuable intermediate for the synthesis of various bioactive molecules. Its structure allows for the introduction of fluorine-containing moieties into drug candidates, which can significantly alter their pharmacokinetic and pharmacodynamic properties. For instance, the compound can be used to develop new ligands for G-protein-coupled receptors (GPCRs), which are a large family of membrane proteins that play a crucial role in cellular signaling and are common targets for therapeutic drugs .
Material Science
In material science, this compound’s ability to act as a building block for more complex structures is exploited. It can be used to synthesize novel organic semiconductors with potential applications in organic light-emitting diodes (OLEDs) or organic photovoltaic cells (OPVs). The presence of both bromine and fluorine atoms offers unique reactivity that can lead to materials with improved charge transport properties .
Chemical Synthesis
2-Bromo-5-(2-fluoroethoxy)pyridine: serves as a versatile reagent in chemical synthesis. It is particularly useful in cross-coupling reactions, such as Suzuki and Negishi couplings, which are widely used to form carbon-carbon bonds in the synthesis of complex organic compounds. The bromine atom acts as a good leaving group, while the fluorine provides electronic effects that can influence the reactivity and selectivity of these reactions .
Agricultural Research
In the field of agriculture, this compound can be utilized to create new agrochemicals, such as pesticides and herbicides. The introduction of fluorine atoms into these compounds can lead to enhanced activity, selectivity, and stability, thereby reducing the environmental impact and improving the safety profile of agricultural chemicals .
Environmental Studies
Environmental studies can benefit from the use of 2-Bromo-5-(2-fluoroethoxy)pyridine in the development of chemical sensors and markers. These sensors can detect and quantify pollutants and toxic substances in the environment. The compound’s reactivity allows for the creation of sensitive and selective detection systems that can be used for monitoring and remediation purposes .
Biochemistry
In biochemistry, the compound finds application in the study of enzyme mechanisms and protein-ligand interactions. It can be used to synthesize fluorescent probes or inhibitors that help in understanding the function of enzymes and receptors at the molecular level. The fluorine atom can also be a marker in ^19F NMR studies, providing insights into the structural dynamics of biomolecules .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-bromo-5-(2-fluoroethoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFNO/c8-7-2-1-6(5-10-7)11-4-3-9/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGSIDJQTKZJJSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1OCCF)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-(2-fluoroethoxy)pyridine | |
CAS RN |
1699307-51-1 | |
| Record name | 2-bromo-5-(2-fluoroethoxy)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![9-bromo-3-(2-bromoacetyl)-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one](/img/structure/B1380539.png)


![2-[3-(tert-butoxy)cyclobutyl]acetic acid, Mixture of isomers](/img/structure/B1380542.png)
![[1-(Aminomethyl)-3-phenylcyclobutyl]methanol hydrochloride](/img/structure/B1380546.png)

![2-Bromo-1-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]ethanone hydrobromide](/img/structure/B1380551.png)


